molecular formula C21H17ClN4OS2 B11366653 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11366653
M. Wt: 441.0 g/mol
InChI Key: PNDLEABQAPGWFR-UHFFFAOYSA-N
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Description

5-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a benzothiazole moiety, a chlorinated phenyl group, and a carboxamide group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Chlorination: The next step involves the chlorination of the benzothiazole ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as cyanoacetamide with an aldehyde or ketone under basic conditions.

    Coupling Reaction: The chlorinated benzothiazole and the pyrimidine ring are then coupled together using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the Sulfanyl Group:

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-chlorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: Similar structure but with a chlorine atom on the phenyl ring instead of a methyl group.

Uniqueness

The unique combination of functional groups in 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C21H17ClN4OS2

Molecular Weight

441.0 g/mol

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H17ClN4OS2/c1-12-4-3-5-14(8-12)11-28-20-23-10-15(22)18(25-20)19(27)26-21-24-16-7-6-13(2)9-17(16)29-21/h3-10H,11H2,1-2H3,(H,24,26,27)

InChI Key

PNDLEABQAPGWFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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